クロジナホップ

説明

クロジナホップは、アリロキシフェノキシプロピオン酸系に属する選択的除草剤であり、主に小麦や大麦などの穀物作物における一年生雑草の防除に使用されます。 これは、野生オーツ麦やライグラスなどのさまざまな種類の草に対して効果があることで知られています . クロジナホップは、クロジナホップのプロパルギルエステルであるクロジナホップ-プロパルギルとして配合されることが多いです .

2. 製法

合成経路および反応条件: クロジナホップ-プロパルギルの調製には、いくつかの重要なステップが含まれます。

出発物質: 合成は、R-2-(p-ヒドロキシフェノキシ)プロピオン酸から始まります。

クロジナホップ酸の生成: この化合物は、水と非プロトン性極性溶媒中で苛性アルカリと反応させて塩を生成し、次に5-クロロ-2,3-ジフルオロピリジンと反応させてクロジナホップ酸を生成します.

エステル化: 次に、クロジナホップ酸を、従来のエステル化触媒の存在下でプロパルギルアルコールとエステル化してクロジナホップ-プロパルギルを得ます.

工業的製造方法: クロジナホップ-プロパルギルの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 反応条件は、収率と純度を高くするために最適化され、温度、pH、および溶媒の回収を慎重に制御することにより、環境への影響を最小限に抑えています .

科学的研究の応用

Agricultural Applications

Clodinafop-propargyl is predominantly utilized in cereal crops to manage grassy weeds. Its mode of action involves inhibiting the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants. This section details its efficacy and compatibility with other herbicides.

Efficacy Studies

A study conducted in Madhya Pradesh, India, evaluated the efficacy of clodinafop-propargyl in combination with other herbicides on wheat. The results are summarized in Table 1:

| Treatment | Weed Density (No./m²) | Dry Weight (g/m²) | Yield Reduction (%) |

|---|---|---|---|

| Clodinafop-propargyl + Metsulfuron methyl (60 + 4 g a.i./ha) | 14.61 | 24.73 | 3.25 |

| Clodinafop-propargyl + Metribuzin (60 + 100 g a.i./ha) | Higher than control | Higher than control | 7.02 |

| Clodinafop-propargyl alone | Control level | Control level | Higher than control |

The combination of clodinafop-propargyl with metsulfuron methyl significantly reduced weed density and dry weight, demonstrating its effectiveness in enhancing crop yield while managing weed populations .

Compatibility with Other Herbicides

Research indicates that tank-mixing clodinafop with other herbicides can delay the development of herbicide resistance among weed populations. This strategy is vital for sustainable agricultural practices .

Environmental Impact Studies

Clodinafop's environmental impact has been assessed through various studies focusing on its toxicity to non-target organisms and its degradation in soil.

Toxicity Assessments

The European Food Safety Authority (EFSA) has proposed using Glyceria maxima as a test species for evaluating the risk of herbicides like clodinafop-propargyl. A microcosm study revealed that G. maxima was sensitive to clodinafop, with an EC50 value of 48 µg/L for total shoot length after 22 days . This highlights the need for careful application to mitigate risks to aquatic ecosystems.

Degradation Studies

Clodinafop undergoes microbial degradation in soil, which is crucial for assessing its long-term environmental impact. A study indicated that certain bacterial consortia could degrade clodinafop, suggesting potential bioremediation applications for contaminated soils .

Case Studies and Field Trials

Several field trials have been conducted to evaluate the performance of clodinafop under different environmental conditions.

Freezing Stress Impact

A study examined how freezing stress affects the efficacy of clodinafop-propargyl on winter wild oat. Results showed that under freezing conditions before spraying, survival rates increased significantly compared to no-freezing conditions, necessitating higher application rates for effective control .

Regulatory Insights

The regulatory status of clodinafop has been reviewed by various authorities, including Health Canada and the U.S. Environmental Protection Agency (EPA). These reviews encompass studies on reproductive toxicity and carcinogenic potential, influencing its usage guidelines and safety assessments .

作用機序

クロジナホップは、植物の脂質生合成に不可欠な酵素であるアセチルCoAカルボキシラーゼ(ACCase)を阻害することで除草効果を発揮します。この阻害は、脂肪酸の生成を阻害し、標的雑草の死につながります。 クロジナホップの選択性は、作物と雑草における除草剤の分解速度の違いに基づいています .

類似の化合物:

- フルアジホップ-ブチル

- フェノキサプロップ-エチル

- ジクロホップ-メチル

- キザロホップ-エチル

- ハロキシホップ-メチル

比較: クロジナホップは、その高い選択性と広範囲の草雑草に対する効果で独特です。類似の化合物と比較して、クロジナホップ-プロパルギルは、植物内への吸収と転流が速いため、雑草の防除が迅速に行えます。 さらに、エステルとしての配合により、安定性と効果が高まります .

生化学分析

Biochemical Properties

Clodinafop interacts with the ACCase enzyme, inhibiting its activity . This interaction disrupts the normal biochemical reactions within the plant cells, leading to the cessation of lipid biosynthesis, which is vital for plant growth and development .

Cellular Effects

The primary cellular effect of Clodinafop is the disruption of lipid biosynthesis. By inhibiting the ACCase enzyme, Clodinafop prevents the production of lipids necessary for cell membrane formation and function . This disruption can lead to a variety of downstream effects, including alterations in cell signaling pathways, gene expression, and overall cellular metabolism .

Molecular Mechanism

Clodinafop acts at the molecular level by binding to the ACCase enzyme, thereby inhibiting its activity . This binding prevents the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA, a critical step in lipid biosynthesis . The inhibition of ACCase by Clodinafop is a result of specific structural mutations in the enzyme that decrease the herbicide’s efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clodinafop have been observed to cause changes in biochemical parameters indicative of liver effects and changes in haematological parameters indicative of anaemia .

Metabolic Pathways

Clodinafop is involved in the lipid biosynthesis pathway by interacting with the ACCase enzyme . By inhibiting ACCase, Clodinafop can affect metabolic flux and alter metabolite levels within the cell .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of clodinafop-propargyl involves several key steps:

Starting Material: The synthesis begins with R-2-(p-hydroxyphenoxy)propionic acid.

Formation of Clodinafop Acid: This compound reacts with caustic alkali in water and an aprotic polar solvent to form a salt, which then reacts with 5-chloro-2,3-difluoropyridine to produce clodinafop acid.

Esterification: The clodinafop acid is then esterified with propargyl alcohol in the presence of a conventional esterification catalyst to yield clodinafop-propargyl.

Industrial Production Methods: The industrial production of clodinafop-propargyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and solvent recovery to minimize environmental impact .

化学反応の分析

反応の種類: クロジナホップは、次のようなさまざまな化学反応を起こします。

酸化: クロジナホップは特定の条件下で酸化され、さまざまな酸化生成物を生成します。

還元: 還元反応は、クロジナホップの官能基を変換し、除草特性を変化させる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってカルボン酸が生成される可能性があり、還元によってアルコールやアミンが生成される可能性があります .

4. 科学研究への応用

クロジナホップは、さまざまな科学研究に役立ちます。

化学: 除草剤の作用機序と耐性に関する研究のためのモデル化合物として使用されます。

生物学: クロジナホップは、植物生理学や雑草管理の研究に使用されます。

医学: 医学的には直接使用されませんが、クロジナホップの研究は、除草剤が人間の健康に与える環境への影響を理解するのに役立ちます。

類似化合物との比較

- Fluazifop-butyl

- Fenoxaprop-ethyl

- Diclofop-methyl

- Quizalofop-ethyl

- Haloxyfop-methyl

Comparison: Clodinafop is unique in its high selectivity and effectiveness against a broad spectrum of grass weeds. Compared to similar compounds, clodinafop-propargyl has a faster uptake and translocation within the plant, leading to quicker weed control. Additionally, its formulation as an ester enhances its stability and efficacy .

生物活性

Clodinafop-propargyl, a selective herbicide primarily used for controlling grassy weeds in wheat crops, exhibits significant biological activity. This article delves into its metabolic fate, efficacy, and environmental interactions, supported by various studies and data tables.

Overview of Clodinafop

Clodinafop-propargyl belongs to the aryloxyphenoxypropionate class of herbicides. It acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), crucial for fatty acid synthesis in plants. This inhibition leads to the death of susceptible weed species, particularly wild oats and other annual grasses.

Metabolic Fate in Soil

The metabolic fate of clodinafop has been extensively studied. A notable study demonstrated that after 28 days of incubation in soil, approximately 12.40% of applied -labeled clodinafop-propargyl was mineralized, indicating its breakdown into simpler compounds . The study also highlighted the rapid transformation of clodinafop-propargyl into its free acid form, clodinafop, which exhibited a half-life (DT50) of about 7 days .

Table 1: Metabolic Breakdown of Clodinafop-Propargyl in Soil

| Time (Days) | Mineralization (%) | Bioavailable Fraction (%) | Non-Extractable Residues (%) |

|---|---|---|---|

| 0 | 0 | 57.31 | 11.99 |

| 7 | - | - | - |

| 14 | - | - | - |

| 28 | 12.40 | 4.41 | 65.00 |

Efficacy Against Weeds

Clodinafop-propargyl is particularly effective against wild oats and can be used in combination with other herbicides to enhance its efficacy. Research indicates that the addition of surfactants can significantly improve its foliar activity. For instance, a study found that surfactants increased the herbicide's effectiveness against wild oat and wild mustard by reducing surface tension and enhancing absorption .

Case Study: Synergistic Effects with Surfactants

In greenhouse experiments, the combination of clodinafop-propargyl with tribenuron-methyl showed a synergistic effect, particularly against wild mustard, suggesting that such mixtures could optimize weed management strategies .

Environmental Impact and Safety

Health Canada has evaluated the environmental risks associated with clodinafop-propargyl and concluded that its use poses acceptable risks when applied according to revised label directions. This assessment included an analysis of dietary and occupational exposure levels . The herbicide's application is primarily concentrated in western Canada on spring and durum wheat, where it effectively manages weed populations without significant adverse effects on human health or the environment .

Microbial Degradation

Research indicates that certain microbial consortia can degrade clodinafop-propargyl effectively. For example, a bacterial consortium capable of degrading various aryloxyphenoxypropionate herbicides was documented, highlighting the potential for bioremediation strategies using specific microbial strains .

Table 2: Microbial Degradation of Clodinafop-Propargyl

| Microbial Consortium | Degradation Efficiency (%) | Time (Days) |

|---|---|---|

| Consortium ME-1 | >90 | 30 |

| Rhodococcus wratislaviensis | >85 | 28 |

特性

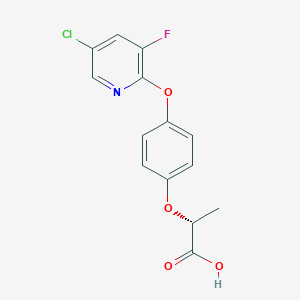

IUPAC Name |

(2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO4/c1-8(14(18)19)20-10-2-4-11(5-3-10)21-13-12(16)6-9(15)7-17-13/h2-8H,1H3,(H,18,19)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIKUTLBPMDDNQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042332 | |

| Record name | Clodinafop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114420-56-3 | |

| Record name | Clodinafop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114420-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clodinafop [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114420563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clodinafop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLODINAFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5VL6U0SD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。